Physicochemical Profiling and Synthetic Utility of 1-(1,3-Thiazol-2-yl)piperidin-4-amine Dihydrochloride in Drug Discovery
Physicochemical Profiling and Synthetic Utility of 1-(1,3-Thiazol-2-yl)piperidin-4-amine Dihydrochloride in Drug Discovery
Executive Summary
In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical strategy for improving the clinical success rates of drug candidates. 1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride is a highly versatile, sp3-rich bifunctional building block that addresses this challenge. By combining a rigid, saturated piperidine ring with a heteroaromatic thiazole, this compound offers an ideal balance of target engagement capacity (via hydrogen bonding) and tunable physicochemical properties.
This technical guide provides an in-depth analysis of its physicochemical profile, the mechanistic causality behind its chemical behavior, and self-validating experimental protocols for its application in drug development.
Structural Analysis & Physicochemical Profile
Understanding the exact physical state and acid-base equilibria of a building block is paramount for predictable pharmacokinetics (PK) and successful synthetic scaling. The free base of this compound (CAS: 596818-05-2) has a molecular formula of C8H13N3S[1]. While commercially available as a monohydrochloride salt (CAS: 1185319-77-0, MW: 219.74 g/mol ), the dihydrochloride form is frequently synthesized and utilized in advanced development to maximize aqueous solubility and solid-state stability.
Quantitative Data Summary
| Parameter | Value / Description | Analytical Context |
| Chemical Name | 1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride | IUPAC Standard |
| CAS Number | 596818-05-2 (Free Base)[1] 1185319-77-0 (HCl Salt) | Registry identifiers |
| Molecular Formula | C8H13N3S · 2HCl | Dihydrochloride salt |
| Molecular Weight | 256.20 g/mol (Dihydrochloride) 183.27 g/mol (Free Base) | Calculated |
| Predicted pKa₁ | ~10.2 (Primary Aliphatic Amine) | Highly basic center |
| Predicted pKa₂ | ~5.8 (Thiazole Nitrogen) | Amidine-like resonance |
| Predicted LogP | 0.8 – 1.2 (Free Base) | Optimal lipophilicity |
| Aqueous Solubility | >50 mg/mL (at pH 7.4, 25°C) | Driven by salt form |
Mechanistic Insights into Chemical Stability & Reactivity
To deploy this compound effectively, researchers must understand the causality behind its structural behavior, grounded in established .
The "Amidine-Like" Resonance System
The molecule features a dual pKa system that dictates its reactivity. The primary amine at the C-4 position of the piperidine ring behaves as a standard aliphatic amine (pKa ~10.2). However, the piperidine nitrogen (N-1) is directly conjugated with the electron-deficient thiazole ring. The lone pair on N-1 delocalizes into the thiazole system, drastically reducing the basicity of the piperidine nitrogen while simultaneously increasing the electron density on the thiazole nitrogen.
Causality: This resonance effectively shifts the secondary protonation site to the thiazole nitrogen (pKa ~5.8). Therefore, in the dihydrochloride salt, the two protons reside on the primary amine and the thiazole nitrogen, leaving the piperidine nitrogen unprotonated.
Why the Dihydrochloride Salt?
The free base of primary aliphatic amines is notoriously susceptible to atmospheric oxidation and carbamate formation (via reaction with ambient CO₂). Causality: Formulating the compound as a dihydrochloride salt locks the primary amine in a protonated, non-nucleophilic state. This translates to an air-stable, highly crystalline solid with a robust crystal lattice, preventing degradation during long-term storage and drastically improving aqueous solubility for biological assays.
Fig 1. Logical relationship between physicochemical properties and ADME outcomes.
Experimental Methodologies
The following protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility in the laboratory.
Protocol A: Thermodynamic Aqueous Solubility Determination
Relying on kinetic solubility (e.g., DMSO dilution) often leads to false data due to supersaturation. This protocol determines true thermodynamic solubility, aligned with .
Step-by-Step Workflow:
-
Standard Curve Preparation: Prepare a 5-point calibration curve of the compound in mobile phase (0.1 to 1.0 mg/mL) using HPLC-UV to establish a linear response factor.
-
Equilibration: Add an excess of the solid dihydrochloride salt (approx. 100 mg) to 1 mL of aqueous buffer (pH 7.4 phosphate buffer) in a sealed glass vial.
-
Isothermal Shaking: Agitate the suspension at 37°C for 24 hours to ensure dynamic equilibrium between the solid and dissolved states.
-
Phase Separation: Centrifuge the sample at 15,000 rpm for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Quality Control (The Tyndall Effect Check): Shine a laser pointer through the filtered supernatant.
-
Causality: If the beam is visible (Tyndall effect), nanocolloids have bypassed the filter, which will artificially inflate the solubility reading. If colloids are present, ultracentrifugation (100,000 x g) is required.
-
-
Quantification: Dilute the clear supernatant appropriately and analyze via HPLC-UV, calculating the concentration against the standard curve.
Fig 2. Self-validating thermodynamic solubility workflow with colloidal quality control.
Protocol B: Regioselective Amide Coupling
When integrating this building block into a larger scaffold (e.g., a kinase inhibitor), the primary amine must be selectively functionalized without interference from the thiazole nitrogen.
Step-by-Step Workflow:
-
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature to form the active ester.
-
In Situ Free-Basing: Add 1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride (1.1 eq) to the reaction mixture, immediately followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Causality: Why exactly 3.0 equivalents? The first 2.0 equivalents of DIPEA are consumed entirely to neutralize the two HCl molecules of the salt. The remaining 1.0 equivalent ensures the reaction medium remains sufficiently basic to keep the primary amine deprotonated and highly nucleophilic.
-
-
Coupling: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Conclusion
1-(1,3-Thiazol-2-yl)piperidin-4-amine dihydrochloride represents a structurally elegant solution to common ADME liabilities in drug discovery. By leveraging its amidine-like resonance and stable salt form, medicinal chemists can introduce a highly soluble, sp3-enriched pharmacophore into their pipelines. Strict adherence to thermodynamic solubility protocols and stoichiometric precision during synthesis ensures that this building block performs reliably from early discovery through preclinical development.
References
-
NextSDS. "1-(1,3-thiazol-2-yl)piperidin-4-amine — Chemical Substance Information." NextSDS Database. Available at: [Link]
-
OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
-
Wermuth, C. G., et al. "The Practice of Medicinal Chemistry." Academic Press. Available at:[Link]
